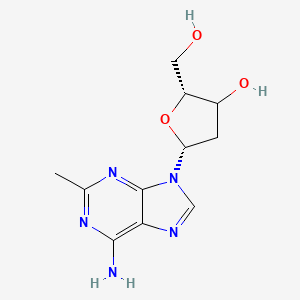
Antimalarial agent 31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 31 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. Malaria is transmitted through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 31 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic amines with chalcones in the presence of trifluoroacetic acid, followed by oxidative cyclization to form quinoline derivatives . The reaction conditions typically involve room temperature and constant stirring using anhydrous acetonitrile as the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Antimalarial agent 31 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are evaluated for their antimalarial activity .
科学的研究の応用
Antimalarial agent 31 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.
Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria.
Industry: Used in the development of new antimalarial drugs and formulations
作用機序
Antimalarial agent 31 exerts its effects by targeting the erythrocytic stage of the Plasmodium life cycle. It binds to heme, a by-product of hemoglobin metabolism, and inhibits its detoxification. This leads to the accumulation of toxic heme within the parasite, causing its death . The compound also generates free radicals that damage parasite proteins, further contributing to its antimalarial activity .
類似化合物との比較
Similar Compounds
Chloroquine: A widely used antimalarial that also targets heme detoxification but has faced significant resistance issues.
Artemisinin: A natural compound with a similar mechanism of generating free radicals but acts more rapidly.
Quinine: An older antimalarial with a similar mode of action but different pharmacokinetic properties
Uniqueness
Antimalarial agent 31 is unique due to its synthetic origin and its potential to overcome resistance seen with other antimalarials. Its ability to generate free radicals and inhibit heme detoxification makes it a promising candidate for further development .
特性
分子式 |
C36H47N3O4 |
|---|---|
分子量 |
585.8 g/mol |
IUPAC名 |
(4S)-4-[(1R)-1-hydroxy-2-[2-(3-methoxyphenyl)propan-2-ylamino]ethyl]-16-propyl-3,16-diazatricyclo[16.3.1.16,10]tricosa-1(22),6,8,10(23),18,20-hexaene-2,17-dione |
InChI |
InChI=1S/C36H47N3O4/c1-5-19-39-20-8-6-7-12-26-13-9-14-27(21-26)22-32(38-34(41)28-15-10-16-29(23-28)35(39)42)33(40)25-37-36(2,3)30-17-11-18-31(24-30)43-4/h9-11,13-18,21,23-24,32-33,37,40H,5-8,12,19-20,22,25H2,1-4H3,(H,38,41)/t32-,33+/m0/s1 |
InChIキー |
PYBIHWRQNXYDCA-JHOUSYSJSA-N |
異性体SMILES |
CCCN1CCCCCC2=CC(=CC=C2)C[C@H](NC(=O)C3=CC(=CC=C3)C1=O)[C@@H](CNC(C)(C)C4=CC(=CC=C4)OC)O |
正規SMILES |
CCCN1CCCCCC2=CC(=CC=C2)CC(NC(=O)C3=CC(=CC=C3)C1=O)C(CNC(C)(C)C4=CC(=CC=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



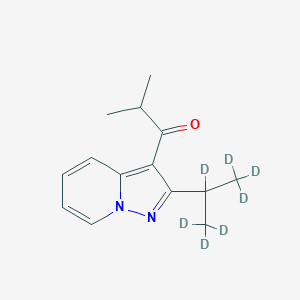
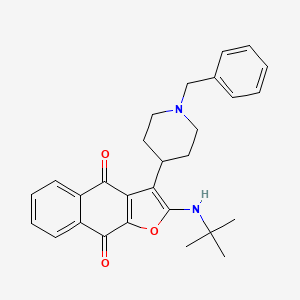
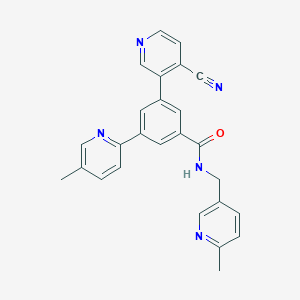

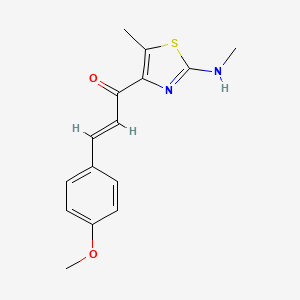

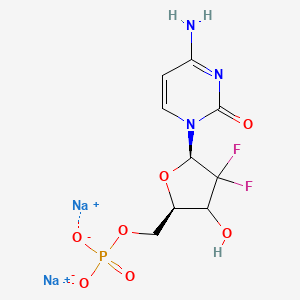
![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
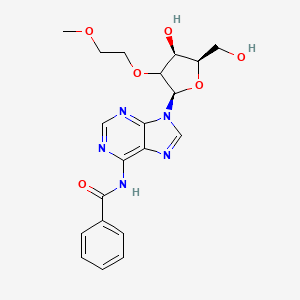

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
